
1,5,9,13-Tetrathiacyclohexadecane, 3,3,7,7,11,11,15,15-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound features a large ring structure with multiple sulfur atoms, making it a member of the tetrathia crown ethers family. Its chemical formula is C16H32S4, and it is often studied for its ability to form complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane typically involves the reaction of 2,2,6,6-tetramethyl-4-thiaheptanedial with sulfur-containing reagents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is often followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original thioether form.
Substitution: The compound can participate in substitution reactions where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts or conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction restores the thioether structure. Substitution reactions can produce a variety of derivatives with different functional groups attached to the sulfur atoms.
Scientific Research Applications
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane has several scientific research applications, including:
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other biological systems that involve metal ion interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
Mechanism of Action
The mechanism by which 3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The sulfur atoms in the compound act as electron donors, coordinating with metal ions to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and binding applications .
Comparison with Similar Compounds
Similar Compounds
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetraazacyclohexadecane: This compound is similar in structure but contains nitrogen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,9,13-tetrathiacyclohexadecane: A simpler version of the compound without the methyl groups, which affects its solubility and complexation behavior.
Uniqueness
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane is unique due to its high degree of methylation, which enhances its solubility in organic solvents and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring specific solubility and complexation properties .
Properties
CAS No. |
110935-37-0 |
|---|---|
Molecular Formula |
C20H40S4 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
3,3,7,7,11,11,15,15-octamethyl-1,5,9,13-tetrathiacyclohexadecane |
InChI |
InChI=1S/C20H40S4/c1-17(2)9-21-11-18(3,4)13-23-15-20(7,8)16-24-14-19(5,6)12-22-10-17/h9-16H2,1-8H3 |
InChI Key |
ODKBENUMVGWEBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CSCC(CSCC(CSCC(CSC1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


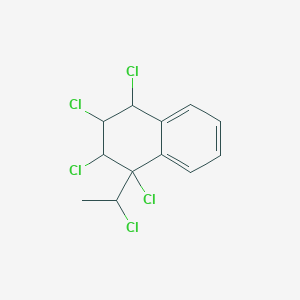
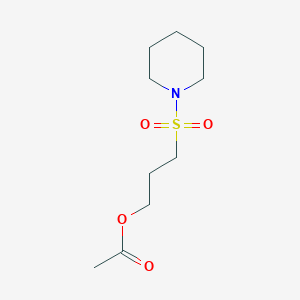

![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
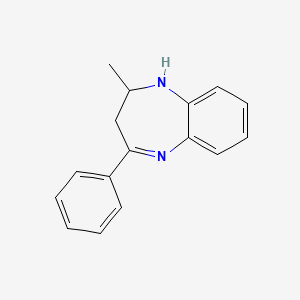
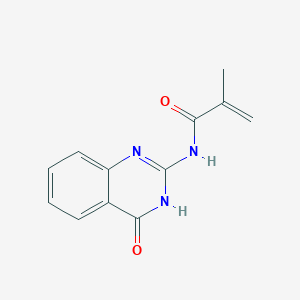
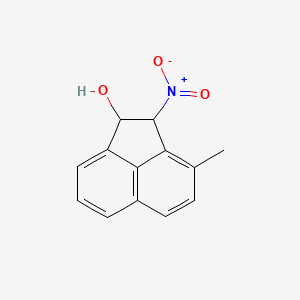

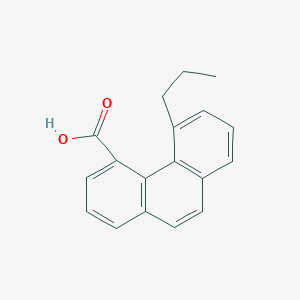
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
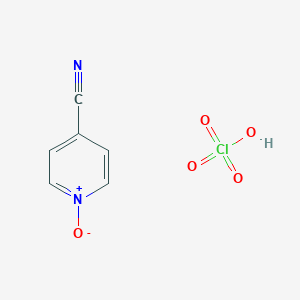
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
